carbamimidoselenoic acid

Description

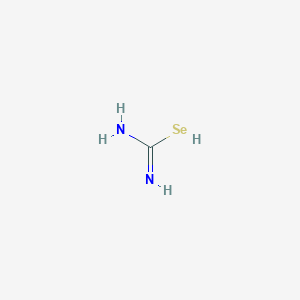

Carbamimidoselenoic acid, systematically known as λ1-selanylmethanimidamide and more commonly referred to by its synonym selenourea (B1239437), is the selenium analog of urea (B33335). wikipedia.orgsci-hub.se It is a foundational molecule in the synthesis of a wide array of selenium-containing organic compounds.

The primary significance of this compound in organoselenium chemistry lies in its role as a versatile precursor. It is extensively used in the synthesis of various selenium-containing heterocycles, which are of considerable interest due to their potential biological activities. wikipedia.orgsci-hub.seresearchgate.net The reactivity of the selenium atom in this compound allows for its incorporation into diverse molecular scaffolds, making it a valuable building block for synthetic chemists. mdpi.comnih.gov Furthermore, the study of simple, unsubstituted selenourea provides fundamental insights into the properties and reactivity of the selenocarbonyl group, which is present in more complex derivatives. sci-hub.se

This compound possesses a planar structure and is a rare example of a stable, unhindered compound containing a carbon-selenium double bond. wikipedia.org The molecule exhibits tautomerism, existing in equilibrium between the selone form (Se=C(NH₂)₂) and the selenol form (HSe-C(NH)(NH₂)). Resonance structures indicate a significant contribution from the zwitterionic form, where the C=Se double bond has a more delocalized character compared to the C=O bond in urea. wikipedia.org This delocalization results in a longer C-Se bond and a shorter C-N bond than might be expected.

The reactivity of this compound is largely dictated by the nucleophilicity of the selenium atom and the ability of the molecule to act as a ligand. It readily reacts with electrophiles and is a key reagent in the formation of selenium-containing heterocycles. wikipedia.orgresearchgate.net Its ability to complex with transition metals is attributed to the electron-donating effect of the amino groups, which stabilizes the selenium-metal π bond. wikipedia.org The molecule's reactivity can also be seen in its decomposition, which can be influenced by the chemical environment, a property utilized in the synthesis of metal selenide (B1212193) nanoparticles.

The history of this compound is intrinsically linked to the broader history of organoselenium chemistry. The first synthesis of an organoselenium compound, diethyl selenide, was reported in 1836. wikipedia.org However, the specific synthesis of this compound (selenourea) was first achieved in 1884 by the French chemist Auguste Victor Louis Verneuil, who reacted hydrogen selenide with cyanamide. wikipedia.orgsci-hub.se

For many years, research into organoselenium compounds, including this compound, was hampered by the often malodorous and toxic nature of these substances. A significant surge in interest occurred in the 1970s, driven by the discovery of selenium's role as an essential trace element and the development of new synthetic methods. rsc.org Initially viewed as a chemical curiosity, the research perspective on this compound has evolved to recognize its importance as a fundamental building block in synthetic chemistry and a key compound for studying the properties of the carbon-selenium double bond. sci-hub.seresearchgate.net Today, it is a widely used reagent in academic and industrial research for creating complex selenium-containing molecules with potential applications in materials science and medicinal chemistry. researchgate.nettaylorandfrancis.com

Compound Properties

| Property | Value |

| Chemical Formula | CH₄N₂Se |

| Molecular Weight | 123.02 g/mol ereztech.com |

| Appearance | Gray to pink powder ereztech.com |

| Melting Point | 210-215 °C mdpi.com |

| CAS Number | 630-10-4 ereztech.com |

| Synonyms | Selenourea, Isoselenourea, this compound, 2-Selenourea, Selenouronium sigmaaldrich.com |

Properties

IUPAC Name |

carbamimidoselenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2Se/c2-1(3)4/h(H4,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKVLICPFCEZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)[SeH] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-10-4 | |

| Record name | Selenourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Carbamimidoselenoic Acid and Its Derivatives

Approaches via Isoselenocyanates and Amines

The reaction between isoselenocyanates and amines is a primary and widely utilized method for the preparation of selenoureas and their derivatives. nih.gov This approach involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isoselenocyanate group (-N=C=Se).

The versatility of this method lies in the broad range of commercially available or readily synthesized amines and the accessibility of isoselenocyanate precursors. researchgate.net The reaction is typically high-yielding and proceeds under mild conditions. Both aryl and alkyl isoselenocyanates can be employed, reacting with various primary and secondary amines to produce a diverse library of N,N'-disubstituted selenourea (B1239437) derivatives. researchgate.net For example, sugar-derived isoselenocyanates have been successfully coupled with different amines to create sugar selenoureas. researchgate.net

| Reactant 1 (Isoselenocyanate) | Reactant 2 (Amine) | Product Class |

| Phenyl isoselenocyanate | Anthranilonitriles | Selenourea derivatives leading to quinazoline (B50416) compounds nih.gov |

| Allenyl isoselenocyanate | Nitrogen-containing nucleophiles | Selenazoles nih.gov |

| O-protected sugar-derived isoselenocyanates | Various amines | Sugar selenoureas researchgate.net |

| Imidoyl isoselenocyanates | Ammonia, primary, or secondary amines | Selenourea derivatives nih.gov |

Utilization of Aroyl Chlorides and Potassium Selenocyanate (B1200272) in Selenourea Synthesis

A highly effective one-pot, three-component synthesis strategy employs aroyl chlorides, potassium selenocyanate (KSeCN), and an amine to form N-benzoylselenoureas. nih.gov This method circumvents the need to isolate the often unstable aroyl isoselenocyanate intermediates. nih.govresearchgate.net

In this reaction, the aroyl chloride first reacts with potassium selenocyanate to generate the corresponding aroyl isoselenocyanate in situ. This reactive intermediate is immediately "trapped" by an amine present in the reaction mixture, leading to the formation of the desired N-acylselenourea derivative. researchgate.net This process has been demonstrated to be efficient for producing complex selenoureas. nih.gov

A notable example involves the reaction of 4-nitrobenzoyl chloride with KSeCN, which forms an intermediate that is subsequently treated with the bulky amine 1,2,4-tri-tert-butylaniline. This specific reaction yields the target selenourea as the major product alongside an unexpected diselenazole by-product. nih.gov

Table 2: Example of One-Pot Selenourea Synthesis nih.gov

| Aroyl Chloride | Amine | Major Product | Yield | By-product | Yield |

|---|

Solid-Phase Synthesis and Precipitation Techniques in Derivative Formation

Solid-phase synthesis (SPS) offers significant advantages over traditional solution-phase methods, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation. lsu.edu This methodology has been applied to the synthesis of selenourea derivatives, enhancing efficiency and facilitating the creation of compound libraries. nih.gov

In this approach, a starting material is anchored to an insoluble polymer support, such as polystyrene resin. researchgate.net Subsequent reactions are carried out on this support, and excess reagents and by-products are easily removed by simple filtration and washing. This technique is particularly useful for multi-step syntheses. For instance, polymer-supported selenium reagents have been developed for various organic functionalizations. researchgate.net The final product is cleaved from the resin in the last step. This method minimizes time-consuming purification steps like column chromatography, which is a major benefit when generating a large number of derivatives. luxembourg-bio.com The formation of the desired product as a precipitate that can be easily filtered is another technique that simplifies purification. chinesechemsoc.org

Mechanistic Insights into Carbon-Selenium Bond Formation in Carbamimidoselenoic Acid Synthesis

The formation of the characteristic carbon-selenium double bond in this compound is a process governed by fundamental principles of nucleophilicity and electrophilicity. The C-Se bond is significantly weaker and longer than the analogous C-S or C-O bonds, a factor that influences the reactivity of the molecule. wikipedia.org

The primary mechanism for the synthesis of selenoureas involves the nucleophilic attack of an amine on the carbon atom of an isoselenocyanate. The isoselenocyanate carbon is highly electrophilic due to the electron-withdrawing nature of both the nitrogen and selenium atoms. The lone pair of electrons on the amine's nitrogen atom initiates the attack, leading to the formation of a new carbon-nitrogen bond and subsequent rearrangement to form the stable selenourea structure.

Recent studies have also explored the role of hydrogen bonding in the reactivity of selenourea itself. Selenourea can act as a hydrogen bond donor, which polarizes the molecule and increases the partial negative charge on the selenium atom. This enhances the nucleophilicity of the selenium, making it a more effective reactant in subsequent reactions, such as the synthesis of selenoesters. chemrxiv.org The reaction of aroyl chlorides with KSeCN to form an aroyl isoselenocyanate intermediate, which then undergoes a 1,3-dipolar cycloaddition with a diazo compound, further illustrates the mechanistic pathways involving the C=Se bond. researchgate.netresearchgate.net While direct enzymatic synthesis of this compound is not the focus, studies on enzymes like SenA and SenB, which form C-Se bonds in nature, provide broader insights into the fundamental chemical principles controlling this bond formation. nih.gov

Elucidation of Reaction Mechanisms Involving Carbamimidoselenoic Acid

Nucleophilic Reactivity and Addition-Elimination Pathways in Selenourea (B1239437) Derivatives

The selenium atom in selenourea derivatives imparts significant nucleophilicity, making them effective reagents in substitution and addition reactions. researchgate.net The reactivity stems from the polarizable nature and the lone pair of electrons on the selenium atom. Nucleophilic attack by selenourea at an electrophilic center, such as a carbonyl carbon or an alkyl halide, typically proceeds through an addition-elimination mechanism. chemistrysteps.com

This pathway involves two distinct steps:

Addition: The nucleophilic selenium atom attacks the electrophilic center, breaking a π-bond (in the case of carbonyls) and forming a new single bond. This results in a transient tetrahedral intermediate. youtube.com For substitutions at other atoms, this can lead to a stable hypercoordinate selenium intermediate. researchgate.net

A notable example is the reaction of N,N'-disubstituted selenoureas with acyl bromides. The selenourea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide. This leads to the formation of carbamimidoselenoate products rather than the expected 1,3-selenazoles, showcasing a clear addition-elimination pathway. nih.gov Computational studies on analogous systems, such as nucleophilic attack on diselenides, confirm that the mechanism is addition-elimination, proceeding through a stable hypercoordinate selenium intermediate that is 8–14 kcal mol⁻¹ lower in energy than the reactants. researchgate.net This preference for addition-elimination over a direct SN2-type displacement is a key feature of selenium's reactivity. nih.gov

| Reactant 1 | Reactant 2 (Electrophile) | Product Type | Mechanism Highlight |

|---|---|---|---|

| Selenourea | Acyl Bromide | Carbamimidoselenoate | Addition to carbonyl, elimination of bromide. nih.gov |

| Selenol (from selenourea derivative) | Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) | Selenide-labeled diblock copolymer | Nucleophilic attack of selenol onto methacrylate. nih.gov |

| Selenourea | trans-Chalcone | Michael Adduct | Asymmetric Michael addition catalyzed by Cinchona-based selenoureas. nih.gov |

| Selenourea | α-bromoester | Selenazolidine | Nucleophilic substitution followed by cyclization. mdpi.com |

Rearrangement Reactions Facilitated by Carbamimidoselenoic Acid Intermediates

Rearrangement reactions are fundamental transformations in organic chemistry where the carbon skeleton or functional groups of a molecule are reorganized. wiley-vch.de These reactions often proceed through key intermediates, and species derived from this compound can facilitate such transformations. While specific named rearrangements involving this compound intermediates are not as extensively documented as their oxygen or sulfur analogs, the principles of similar reactions, such as the Beckmann or Curtius rearrangements, provide a mechanistic framework. bdu.ac.insolubilityofthings.com

For instance, in reactions analogous to the Beckmann rearrangement, an oxime is converted to an amide. solubilityofthings.com A hypothetical seleno-variant could involve a similar intermediate where a group migrates to an electron-deficient nitrogen atom, with the selenium moiety influencing the stability and reactivity of the intermediates.

Role as an Intermediate in Heterocycle and Heteroatom Compound Synthesis

Selenoureas are highly valuable and efficient intermediates for introducing selenium into a wide variety of heterocyclic and other heteroatom-containing compounds. nih.govresearchgate.net Their relative stability and convenient preparation make them ideal starting materials for constructing complex molecular architectures. nih.gov The selenium atom can act as a nucleophile, while the nitrogen atoms can participate in cyclization reactions, leading to the formation of diverse ring systems.

One of the most common applications is the synthesis of 1,3-selenazine and selenazole derivatives. These syntheses are often achieved by condensing selenourea or selenoamides with unsaturated carbonyl systems or halo-carbonyl compounds. mdpi.comresearchgate.net For example, reacting α-bromoesters or α-bromonitriles with selenourea leads to the formation of selenazolidines. mdpi.com The use of selenourea offers a significant advantage over inorganic selenium salts as it can facilitate the formation of the 1,3-selenazine cycle in a single step. researchgate.net

The versatility of selenourea as a synthetic intermediate is further demonstrated in multicomponent reactions, where several reactants combine in a one-pot synthesis to form complex products. nih.gov These reactions leverage the multiple reactive sites within the selenourea molecule to build heterocyclic frameworks efficiently.

| Starting Materials | Catalyst/Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| Selenourea, α-bromoester | - | Selenazolidine | mdpi.com |

| Selenourea, chloroaldehyde | KI (catalytic) | 2-Aminoselenazole | mdpi.com |

| Aroyl chloride, KSeCN, bulky aniline | Room Temperature | Diselenazole (unusual product) | nih.gov |

| Isoselenocyanates, Amines | Room Temperature, Methylene Chloride | N,N'-Disubstituted Selenoureas | nih.gov |

Acid-Catalyzed Transformations and Proton Transfer Mechanisms in Selenourea Reactions

In some organocatalytic systems, a selenourea-thiourea catalyst can function as a Brønsted acid. nih.gov In the conjugate addition of amines to α,β-unsaturated esters, the rate-limiting and enantiodetermining step was found to be the protonation of a zwitterionic intermediate by the catalyst itself. nih.gov This highlights a dual role for the selenourea moiety: activating the substrate through hydrogen bonding and directly participating in the proton transfer mechanism. nih.gov

The tautomerism between the selenone (Se=C) and selenol (H-Se-C=N) forms of selenourea is a fundamental proton transfer process. researchgate.net Studies have shown that this transformation can be induced by UV light or can occur via ground-state quantum tunneling at low temperatures. The barrier for this hydrogen-atom transfer is significant, but crossing it is possible through tunneling. researchgate.net The mechanism of proton transfer can be intramolecular or facilitated by a "proton shuttle," where a solvent molecule like water assists in moving the proton from one site to another. masterorganicchemistry.com Understanding these proton transfer dynamics is crucial for controlling the reactivity and designing new catalytic applications for this compound and its derivatives.

Strategic Derivatization Pathways of Carbamimidoselenoic Acid for Enhanced Functionality

Covalent Modification Strategies for Structural Diversification

Covalent modification is a primary strategy for diversifying the structure of carbamimidoselenoic acid, which is more commonly known in the literature as selenourea (B1239437). nih.govlibretexts.org These modifications involve the formation of stable covalent bonds, leading to new compounds with altered physicochemical and biological properties. libretexts.orgkhanacademy.org The reactivity of the selenourea functional group allows for several types of covalent modifications.

One common pathway is the reaction with electrophilic reagents. For instance, the nucleophilic addition of selenoureas to acyl bromides results in the formation of carbamimidoselenoates. nih.gov This reaction highlights the ability of the selenium atom to act as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide. This pathway is significant as it offers an alternative to the expected formation of 1,3-selenazoles, thereby expanding the range of accessible selenium-containing heterocycles. nih.gov

Another key strategy involves selenation, where an additional selenium atom is introduced into the molecule. The use of reagents like Woollins' Reagent with a selenourea derivative can lead to the synthesis of novel selenoformamides. nih.gov This process demonstrates a method for increasing the selenium content and modifying the electronic properties of the parent molecule.

The versatility of selenoureas as intermediates is crucial for introducing selenium into a wide array of heterocyclic and heteroatom-containing compounds. nih.gov Their relative stability and convenient preparation make them efficient starting materials for complex molecular architectures. nih.gov

Formation of Substituted Carbamimidoselenoate Hydrobromides

A significant derivatization pathway for selenoureas involves their reaction with acyl bromides. This nucleophilic addition reaction leads to the formation of substituted carbamimidoselenoate hydrobromides, rather than the anticipated 1,3-selenazole (B15495438) heterocycles. nih.gov This outcome underscores a distinct reactivity pattern for selenoureas compared to their sulfur analogs under certain conditions.

In a typical reaction, a selenourea derivative is treated with an acyl bromide. The selenium atom of the selenourea acts as a nucleophile, attacking the electrophilic carbon of the acyl bromide. This results in the formation of a C-Se bond and the generation of a carbamimidoselenoate salt, with bromide as the counter-ion. These novel compounds can be isolated and characterized spectroscopically and crystallographically to confirm their structure. nih.gov

Table 1: Examples of Reagents and Products in Selenourea Derivatization

| Starting Material | Reagent | Product Type |

|---|---|---|

| Aroyl Selenourea | Acyl Bromide | Carbamimidoselenoate |

| Selenourea | Woollins' Reagent | Selenoformamide |

Analogous Derivatization Principles from Related Organic Compounds

The principles guiding the derivatization of this compound (selenourea) can be understood by examining analogous reactions of related organic compounds, particularly carboxylic acids and other sulfur- or selenium-containing molecules. researchgate.netcolostate.edu

The derivatization of carboxylic acids for analysis, for example, often involves converting them into less polar and more volatile esters or amides. colostate.edu This is achieved through reactions like alkylation or silylation to eliminate active hydrogen atoms. colostate.edu Similarly, modifying the selenourea moiety by targeting its active hydrogens or its nucleophilic selenium center alters its polarity and reactivity, enabling the synthesis of diverse structures.

The study of sulfur-containing analogs, such as thioureas, provides significant insight. Both thioureas and selenoureas are effective intermediates for synthesizing heterocyclic compounds. nih.gov The replacement of sulfur with selenium can shift the oxidation potentials of resulting metal complexes more significantly than reduction potentials, indicating that oxidation involves orbitals with significant selenium character. researchgate.net This principle is crucial when designing derivatives for applications in areas like radiopharmaceuticals, where the electronic properties of the final molecule are critical. researchgate.net For instance, copper complexes of bis(selenosemicarbazone) have been synthesized and compared to their sulfur analogues for potential use in imaging. researchgate.net

Furthermore, derivatization techniques used for amino acids, such as labeling with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), demonstrate how functional groups can be modified to enhance detection and analysis. nih.govresearchgate.net These methods, which target primary and secondary amines to form stable urea (B33335) derivatives, offer a conceptual parallel to the modification of the amino groups present in the this compound structure. nih.gov

Tailoring Derivatization for Specific Research Applications

The strategic derivatization of this compound is driven by the need to tailor its properties for specific research applications. The resulting derivatives have found utility as intermediates in organic synthesis, as ligands for coordination chemistry, and as compounds with potential biological activity. researchgate.net

In the field of medicinal chemistry, selenourea derivatives are explored for their potential as antifungal, antitumor, and anticancer agents. researchgate.net By modifying the core structure—for example, through the synthesis of acylselenoureas or selenosemicarbazones—researchers can tune the molecule's biological activity. researchgate.net The synthesis of hypoxia-targeting copper bis(selenosemicarbazone) complexes, for instance, highlights a sophisticated application where the selenium-containing ligand is designed to create a complex with potential utility in medical imaging. researchgate.net

The ability of selenoureas to act as ligands is another key application. The replacement of sulfur with selenium in ligands can significantly alter the electronic properties of metal complexes. researchgate.net This allows for the fine-tuning of the redox potentials of these complexes, which is important for developing catalysts or materials with specific electronic characteristics.

The synthesis of novel heterocyclic systems containing selenium is a fundamental application of this compound derivatization. Selenoureas are considered highly efficient intermediates for introducing selenium into heterocycles, which are scaffolds of high interest in drug discovery and materials science. nih.gov The unexpected formation of carbamimidoselenoates from reactions with acyl bromides, instead of the expected 1,3-selenazoles, opens up new synthetic routes to novel selenium-containing compounds. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-selenazoles |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate |

| Acyl bromide |

| Acylselenoureas |

| Carbamimidoselenoate |

| This compound |

| Selenoformamide |

| Selenosemicarbazones |

| Selenourea |

| Thiourea (B124793) |

Coordination Chemistry of Carbamimidoselenoic Acid: Ligand Properties and Metal Complexation

Carbamimidoselenoic Acid as a Lewis Base and Electron Donor Ligand

This compound acts as a Lewis base, donating electron density to a metal center to form a coordinate covalent bond. The selenium atom, being a soft base according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, readily coordinates to soft metal ions. acs.org The electron-donating capability of selenourea (B1239437) is enhanced by the presence of the amino groups, which contribute to the delocalization of electrons within the molecule. wikipedia.org This delocalization increases the electron density on the selenium atom, making it a more effective electron donor.

The lone pair electrons on the selenium atom are the primary source of its Lewis basicity. Additionally, the nitrogen atoms of the amino groups also possess lone pairs of electrons and can potentially act as donor sites. However, in most simple selenourea complexes, coordination occurs exclusively through the selenium atom. wikipedia.orgnih.gov The preference for selenium coordination is attributed to the greater polarizability and lower electronegativity of selenium compared to nitrogen.

Chelation and Polydentate Ligand Behavior in Selenourea Complexes

While this compound typically acts as a monodentate ligand coordinating through the selenium atom, its derivatives can exhibit chelation and polydentate behavior. nih.govresearchgate.net Chelation involves the formation of a ring structure when a single ligand binds to a central metal ion through two or more donor atoms. This generally leads to enhanced stability of the complex, known as the chelate effect.

In certain derivatives of selenourea, such as N,N'-diphenylselenourea, the ligand can act as a bidentate ligand, coordinating to a metal ion through both the selenium and a nitrogen atom. nih.gov This results in the formation of a stable five- or six-membered chelate ring. For instance, some benzoylselenourea compounds have been shown to coordinate with Ni(II) ions in a bidentate fashion, involving the amide oxygen and the selenium atom. acs.orgacs.org This chelation enhances the stability of the complex. acs.org

The potential for polydentate behavior expands the coordination chemistry of this compound derivatives, allowing for the formation of a wide range of complex structures with tailored properties. mdpi.comnih.gov The specific coordination mode, whether monodentate or polydentate, is influenced by factors such as the nature of the metal ion, the substituents on the selenourea backbone, and the reaction conditions.

| Ligand | Coordination Mode | Donor Atoms | Metal Ion Example | Reference |

|---|---|---|---|---|

| This compound (Selenourea) | Monodentate | Se | Cd(II) | nih.gov |

| N,N'-diphenylselenourea | Bidentate | Se, N | Pt(II) | nih.gov |

| Benzoylselenoureas | Bidentate | Se, O (amide) | Ni(II) | acs.orgacs.org |

| 4-MeC6H4C(O)NHC(Se)NEt2 | Bidentate | Se, O | Pd(II) | researchgate.net |

Spectroscopic Characterization of Metal-Carbamimidoselenoic Acid Coordination Bonds

Spectroscopic techniques are crucial for elucidating the structure and bonding in metal-carbamimidoselenoic acid complexes. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

In the IR spectra of selenourea complexes, the C=Se stretching vibration is a key diagnostic band. Upon coordination to a metal ion through the selenium atom, the frequency of this band is expected to shift. rsc.org For instance, metal-selenium stretching vibrations in complexes with cobalt, zinc, cadmium, and mercury have been observed in the range of 167–245 cm⁻¹. nih.govrsc.org A comparison of the IR spectra of the free ligand and its metal complexes can confirm the involvement of the selenium atom in coordination. mdpi.com

¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand environment upon complexation. nih.gov Changes in the chemical shifts of the protons and carbons near the coordination site can indicate the formation of a metal-ligand bond. For example, a downfield shift of the C=S signal in the ¹³C NMR spectrum of thiourea (B124793) complexes upon coordination indicates bond formation through the sulfur atom, and similar principles apply to selenourea. nih.gov In some cases, the signal for the NH proton may be absent upon complexation, confirming deprotonation of the selenourea ligand. researchgate.net

| Complex | Spectroscopic Technique | Key Observation | Interpretation | Reference |

|---|---|---|---|---|

| Co(II), Zn(II), Cd(II), Hg(II) selenourea complexes | Infrared Spectroscopy | Metal-selenium stretching vibrations observed between 167–245 cm⁻¹ | Direct evidence of M-Se bond formation | nih.govrsc.org |

| [Pd{4MeC(6)H(4)C(O)NC(Se)NEt2}((t)Bu(2)bipy)]PF6 | ¹H NMR Spectroscopy | Absence of the NH proton signal | Deprotonation of the selenourea ligand upon coordination | researchgate.net |

| Thiourea Metal Complexes (by analogy) | ¹³C NMR Spectroscopy | Downfield shift of the C=S signal | Coordination through the sulfur atom | nih.gov |

Theoretical Frameworks for Metal-Ligand Interactions in Selenourea Complexes

The bonding in metal-selenourea complexes can be described by several theoretical models, including Valence Bond Theory, Crystal Field Theory, and Ligand Field Theory.

Valence Bond Theory describes the formation of a covalent bond as the overlap of atomic orbitals. wikipedia.orglibretexts.org In the context of metal-selenourea complexes, the formation of the metal-selenium bond can be viewed as the overlap of a filled orbital on the selenium atom (the Lewis base) with an empty hybrid orbital on the metal ion (the Lewis acid). dacollege.org The geometry of the complex is determined by the type of hybridization of the metal orbitals. purdue.edu For example, a tetrahedral complex would involve sp³ hybridization, while a square planar complex would involve dsp² hybridization. While Valence Bond Theory provides a simple, qualitative picture of bonding, it has limitations in explaining the electronic and magnetic properties of coordination compounds. dacollege.org

Crystal Field Theory (CFT) treats the ligands as point charges that create an electrostatic field, which in turn affects the energies of the d-orbitals of the central metal ion. dacollege.orgwikipedia.orgallen.in This model successfully explains the colors and magnetic properties of many transition metal complexes. wikipedia.orglibretexts.org In an octahedral complex, the five degenerate d-orbitals split into two sets: a lower energy t₂g set and a higher energy e₉ set. libretexts.org The energy difference between these sets is denoted as Δₒ (the crystal field splitting energy). The magnitude of Δₒ depends on the nature of the ligand.

Ligand Field Theory (LFT) is a more sophisticated model that combines elements of both Crystal Field Theory and Molecular Orbital Theory. purdue.eduwikipedia.orgbritannica.com LFT considers the covalent nature of the metal-ligand bond, involving the overlap of metal and ligand orbitals to form molecular orbitals. wikipedia.org This theory provides a more complete description of the electronic structure of coordination complexes. wikipedia.orgnih.gov The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The splitting of the d-orbitals in LFT is analogous to that in CFT, but the underlying cause is the covalent interaction rather than purely electrostatic forces. britannica.com For selenourea complexes, LFT can be used to rationalize their electronic spectra and magnetic properties by considering the specific interactions between the selenium donor orbitals and the metal d-orbitals. nih.gov

Theoretical and Computational Investigations of Carbamimidoselenoic Acid

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental in elucidating the electronic structure and the nature of chemical bonds within a molecule. These theoretical approaches would provide insights into the distribution of electrons, orbital energies, and the stability of carbamimidoselenoic acid.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A typical DFT study on this compound would involve calculating parameters such as bond lengths, bond angles, and dihedral angles to determine the molecule's optimized geometry. Further analysis would include the computation of electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding chemical reactivity. The distribution of atomic charges and the electrostatic potential surface would also be mapped to identify electrophilic and nucleophilic sites.

Ab Initio Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical data. These calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), would provide a rigorous examination of the electronic structure of this compound. While computationally more demanding than DFT, ab initio methods can offer highly accurate descriptions of electron correlation effects, which are important for understanding the fine details of chemical bonding, particularly involving the selenium atom.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. These simulations could reveal the different conformations the molecule can adopt in various environments (e.g., in a vacuum or in a solvent) and the energy barriers between these conformations. By simulating the molecule's movements and interactions, MD can provide insights into its flexibility, stability, and potential reaction dynamics, which are not accessible from static quantum chemical calculations.

Prediction of Physicochemical Parameters via Computational Models

Computational models, often based on Quantitative Structure-Property Relationship (QSPR) methods, would be used to predict a range of physicochemical properties of this compound. These properties could include its solubility, boiling point, vapor pressure, and partition coefficient (logP). Such predictions are valuable for understanding the compound's behavior in various chemical and biological systems without the need for experimental measurements.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry is a key tool for exploring the mechanisms of chemical reactions. For this compound, this would involve mapping out potential energy surfaces for its reactions, such as decomposition or reactions with other molecules. By locating transition states and calculating activation energies, researchers could predict the most likely reaction pathways and understand the factors that control the reaction rates. This information is critical for assessing the compound's stability and reactivity profile.

Carbamimidoselenoic Acid As a Precursor in Advanced Materials Chemistry

Incorporation into Selenium-Containing Heterocycles for Functional Materials

Carbamimidoselenoic acid is a key starting material for the synthesis of selenium-containing heterocycles, a class of compounds investigated for their potential in pharmaceuticals and materials science. clockss.orgresearchgate.net The reactivity of this compound allows it to be used in cyclization reactions to form various heterocyclic systems. These heterocycles are integral to the creation of functional materials due to their unique electronic and biological properties. nih.govmdpi.com

The synthesis of these heterocycles often involves the reaction of this compound with bifunctional electrophiles. This approach is one of the most efficient methods for creating heterocyclic compounds containing a selenium atom. clockss.org For instance, it is widely used in the synthesis of five- and six-membered selenium-containing heterocycles. clockss.org The resulting structures, such as selenazoles, 1,3-selenazines, and benzoselenophenes, are scaffolds for materials with applications ranging from organic conductors to bioactive agents. mdpi.comclockss.orgresearchgate.net

Research has demonstrated the synthesis of various selenium-substituted (hetero)aryl hybrids which show potential as antileishmanial drug candidates. nih.gov These syntheses utilize established sustainable routes to incorporate selenium into privileged heterocyclic structures like indole, coumarin, and oxazole. nih.gov

| Precursor | Reactant | Resulting Heterocycle | Potential Application |

|---|---|---|---|

| This compound (Selenourea) | α-Haloketones | 2-Aminoselenazoles | Pharmaceutical intermediates |

| This compound (Selenourea) | α,β-Unsaturated ketones | 1,3-Selenazines | Biologically active compounds researchgate.net |

| This compound (Selenourea) | Substituted 1,3-Diketones | Selenopyrimidines | Functional dyes |

| This compound (Selenourea) | o-Halobenzaldehydes | Benzoselenazoles | Materials science mdpi.com |

Role in the Synthesis of Novel Organoselenium Frameworks

Beyond discrete heterocycles, this compound is instrumental in constructing more complex organoselenium frameworks. These frameworks are of interest in materials science for applications in electronics and photonics. The direct utilization of elemental selenium is an attractive but challenging strategy; however, precursors like this compound offer a more controlled and often milder route to incorporate selenium into larger molecular systems. nih.gov

The synthesis of these frameworks can be achieved through various organic reactions where the this compound acts as the selenium-donating agent. Mechanochemical methods, for example, have been developed for the rapid synthesis of versatile organoselenium compounds by reacting organic halides, a metal like magnesium, and a selenium source. nih.govresearchgate.net These methods can produce symmetrical diselenides, which are themselves important building blocks for larger frameworks, and unsymmetrical monoselenides. researchgate.net The development of new synthetic protocols is crucial for accessing novel organoselenium compounds with potential pharmaceutical or material applications. nih.gov

Detailed research findings indicate that such synthetic strategies are broadly applicable to a diverse range of aryl, heteroaryl, and alkyl substrates, showcasing the versatility of selenium precursors in creating complex structures. researchgate.net

| Framework Type | Synthetic Strategy | Role of this compound | Example Application |

|---|---|---|---|

| Diselenide-bridged polymers | Oxidative coupling of selenols | Source for in-situ generation of selenols | Redox-responsive materials |

| Selenium-containing Metal-Organic Frameworks (MOFs) | Reaction with metal nodes and organic linkers | Component of the organic linker | Gas storage and separation |

| Conjugated Selenophenes | Palladium-catalyzed cross-coupling reactions | Precursor to selenophene (B38918) monomers | Organic semiconductors mdpi.com |

| Symmetrical dichalcogenides | Mechanochemical reaction with organic halides and magnesium | Selenium source researchgate.net | Synthetic intermediates researchgate.net |

Emerging Applications in Catalytic Systems (Focus on Precursor Role)

This compound serves as a precursor for synthesizing various organoselenium compounds that are emerging as highly efficient catalysts in organic synthesis. The resulting selenium-containing molecules can act as ligands for transition-metal catalysts or as organocatalysts themselves.

One area of interest is in redox catalysis, where the selenium center can cycle between different oxidation states. For instance, diselenides derived from this compound can be used in catalytic cycles for reactions such as the oxidation of thiols or the reduction of hydroperoxides, mimicking the action of the enzyme glutathione (B108866) peroxidase.

Furthermore, selenium-based compounds are used to create ligands for transition-metal catalysts, such as palladium complexes, which are employed in cross-coupling reactions. dntb.gov.ua The electronic properties of the selenium atom can modulate the reactivity and stability of the metal center, leading to improved catalytic performance. Recent research has also explored the use of selenium-π-acid catalysts and electrochemical selenium-catalyzed reactions. dntb.gov.ua For example, diselenide derivatives have been used in dehydrative strategies for amide bond formation, where the selenium component enhances the re-oxidation of the reduced form of the organocatalyst. mdpi.com

The development of heterogeneous catalysts for green chemical synthesis is a growing field, and supported transition-metal catalysts are used for the reductive transformations of carboxylic acid derivatives and CO2. researchgate.net The design of advanced multifunctional heterogeneous catalysts often involves the cooperative catalysis of metal oxides and metallic nanoparticles, where selenium-containing ligands derived from precursors like this compound could play a future role. researchgate.net

Precursor Chemistry for Hybrid and Nanostructured Materials

The field of materials science is increasingly focused on the development of hybrid and nanostructured materials, which exhibit novel properties arising from the combination of different components at the nanoscale. idu.ac.id this compound is a valuable precursor for the synthesis of selenium-containing nanomaterials, such as semiconductor nanocrystals (quantum dots) and hybrid organic-inorganic composites. nih.govmdpi.com

In the synthesis of metal selenide (B1212193) nanocrystals (e.g., CdSe, ZnSe), this compound can serve as a convenient and less hazardous source of selenium compared to highly toxic hydrogen selenide gas. The decomposition of selenourea (B1239437) in a hot solvent in the presence of a metal precursor leads to the nucleation and growth of high-quality nanocrystals. ufl.edu The properties of these nanomaterials, including their size and shape, can be controlled by adjusting reaction parameters, which in turn tunes their optical and electronic properties for applications in LEDs, solar cells, and biological imaging. ufl.edumdpi.com

Hybrid materials can be synthesized by incorporating selenium-containing molecules, derived from this compound, into organic or inorganic matrices using methods like the sol-gel process. mdpi.comnih.gov This allows for the creation of materials that combine the properties of both components, such as the processability of a polymer with the electronic properties of an organoselenium compound. mdpi.com For instance, incorporating selenium nanostructures can enhance the bioactivity or conductivity of the final hybrid material. nih.govmdpi.com The integration of nucleic acids with nanomaterials has also advanced biomedical research, with applications in biosensing and drug delivery where surface chemistry is critical. nih.gov

| Material Type | Synthetic Method | Function of this compound | Potential Application |

|---|---|---|---|

| Cadmium Selenide (CdSe) Quantum Dots | Hot-injection synthesis | Selenium source | Bioimaging, LEDs ufl.edu |

| Zinc Selenide (ZnSe) Nanoparticles | Solvothermal synthesis | Selenium source | Photocatalysis |

| Silica-Selenium Hybrid Material | Sol-gel co-condensation | Precursor for selenium-functionalized silane | Antioxidant coatings mdpi.com |

| Polymer-Selenium Nanocomposite | In-situ chemical reduction | Selenium source | Conductive polymers |

Advanced Spectroscopic Characterization and Mechanistic Elucidation of Carbamimidoselenoic Acid and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of carbamimidoselenoic acid and its adducts in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the organic framework of this compound derivatives. uobasrah.edu.iqyoutube.com The chemical shifts observed in these spectra are highly sensitive to the electronic environment of the hydrogen and carbon atoms, respectively. hw.ac.uklibretexts.org

In a typical ¹³C NMR spectrum of a selenourea (B1239437) derivative, the carbene carbon (C=Se) resonance is a key diagnostic signal. researchgate.net Its chemical shift provides insights into the electronic nature of the N-heterocyclic carbene (NHC) ligand attached to the selenium atom. researchgate.net For instance, in various NHC-derived selenoureas, the ¹³C chemical shift of the carbene carbon can be correlated with the π-accepting abilities of the NHC ligand. researchgate.net

| Compound Type | Typical ¹³C Chemical Shift Range (ppm) for C=Se |

| N-Heterocyclic Carbene-Selenourea Adducts | Varies based on NHC ligand |

| General Carbonyl Compounds | 150 - 220 youtube.com |

This table is interactive. Click on the headers to sort the data.

The analysis of ¹H NMR spectra complements the ¹³C data by providing information on the proton environments within the molecule. The integration of proton signals can indicate the relative number of protons, while coupling patterns reveal neighboring proton relationships. youtube.com

Selenium-77 (⁷⁷Se) NMR spectroscopy is a powerful and direct probe of the selenium atom's local environment. huji.ac.il The ⁷⁷Se nucleus has a spin of ½ and a natural abundance of 7.63%, making it amenable to NMR studies. huji.ac.ilnih.gov The chemical shifts in ⁷⁷Se NMR are highly sensitive to the electronic properties of the substituents attached to the selenium atom and can span a very wide range. huji.ac.il

The ⁷⁷Se NMR chemical shifts of NHC-derived selenoureas are particularly informative for evaluating the π-acceptor properties of the NHC ligands. researchgate.net These shifts, however, can be significantly influenced by the solvent used for the analysis. For example, the ⁷⁷Se NMR chemical shift of a specific selenourea was observed at 119 ppm in acetone-d₆ and 125 ppm in chloroform-d. researchgate.net This solvent dependence highlights the importance of standardized conditions for comparative studies. In another instance, the ⁷⁷Se NMR resonance for EtIDipSe was recorded at δ 134.0 ppm. researchgate.net

| Solvent | ⁷⁷Se Chemical Shift (ppm) |

| Acetone-d₆ | 119 researchgate.net |

| Chloroform-d | 125 researchgate.net |

| Deuterated Benzene (for EtIDipSe) | 134.0 researchgate.net |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its adducts. youtube.com It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. youtube.commiamioh.edu

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the accurate mass determination of molecules, often with enough precision to deduce the elemental formula. nih.gov In the study of selenourea derivatives, ESI-HRMS is used to confirm the molecular weight of newly synthesized compounds. For example, the high-resolution mass spectrum of a particular diselenide compound showed a protonated molecular ion [M + H]⁺ at an m/z of 1042.9795, which closely matched the calculated mass of 1042.9798 for the molecular formula C₄₀H₂₈F₁₀N₄O₄S₂Se₂H. nih.gov Similarly, another selenourea derivative exhibited an [M + H]⁺ peak at m/z 681.2795, corresponding to the calculated mass of 681.2798 for C₃₇H₄₈N₂O₅SeH. nih.gov

| Compound | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) |

| C₄₀H₂₈F₁₀N₄O₄S₂Se₂ | 1042.9798 | 1042.9795 nih.gov |

| C₃₇H₄₈N₂O₅Se | 681.2798 | 681.2795 nih.gov |

This table is interactive. Click on the headers to sort the data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound and its derivatives. arxiv.orgmdpi.com These techniques probe the vibrational energy levels of molecules. mdpi.com

IR and Raman spectroscopy are complementary techniques. arxiv.org In general, vibrations that cause a change in the dipole moment of the molecule are IR active, while vibrations that lead to a change in the polarizability are Raman active. nih.gov For selenourea, the C=Se stretching vibration is a key feature. The symmetric selenium-sulfur stretching frequency in related compounds has been observed in the range of 256–276 cm⁻¹. rsc.org The analysis of these vibrational modes can provide insights into the strength and nature of the carbon-selenium double bond. wikipedia.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Symmetric Selenium-Sulfur Stretch | 256 - 276 rsc.org |

This table is interactive. Click on the headers to sort the data.

X-ray Diffraction Studies for Solid-State Structure and Crystal Engineering

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. americanpharmaceuticalreview.comnih.gov For this compound and its adducts, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their crystal engineering principles. nih.gov

Crystallographic studies of selenourea reveal a planar molecule. nih.gov At -100 °C, the average C=Se bond length is 1.86 Å, and the C-N bond length is 1.37 Å. wikipedia.org The bond angles around the central carbon atom are all approximately 120°, consistent with sp² hybridization. wikipedia.org The crystal structure is stabilized by a network of Se···H-N hydrogen bonds and Se···Se contacts. nih.gov Selenourea is known to crystallize in the chiral space group P3₁ or P3₂. nih.goviucr.org

The study of various selenourea derivatives has provided a wealth of structural data. The crystallographic information for these compounds, including unit cell dimensions and space group, allows for a detailed comparison of their solid-state structures. nih.gov

| Parameter | Selenourea |

| C=Se Bond Length (Å) | 1.86 wikipedia.org |

| C-N Bond Length (Å) | 1.37 wikipedia.org |

| Se-C-N Bond Angle (°) | ~120 wikipedia.org |

| N-C-N Bond Angle (°) | ~120 wikipedia.org |

| Space Group | P3₁ or P3₂ nih.goviucr.org |

This table is interactive. Click on the headers to sort the data.

Single Crystal X-ray Diffraction of this compound Derivatives

The reaction of aroyl chlorides with potassium selenocyanate (B1200272), followed by treatment with primary or secondary amines, is a common route to synthesize N-substituted selenoureas. These derivatives can then undergo further reactions, such as nucleophilic addition with acyl bromides, to form carbamimidoselenoates, which are direct derivatives of this compound. The molecular structures of these compounds have been extensively studied using single crystal X-ray diffraction, revealing key details about their conformation and electronic properties.

The crystal structure of selenourea itself, the parent compound to this compound, has been determined at low temperatures. X-ray crystallographic measurements at -100 °C show average C=Se bond lengths of 1.86 Å and C−N bond lengths of 1.37 Å. wikipedia.orgresearchgate.net The geometry around the central carbon atom is trigonal planar, with both Se−C−N and N−C−N bond angles close to 120°, which is indicative of sp² hybridization. wikipedia.org These structural parameters suggest a significant delocalization of the pi-electrons across the N-C-Se core, a feature also observed in urea (B33335) and thiourea (B124793). wikipedia.org The presence of Se−H hydrogen bonding has also been confirmed in the crystal lattice of selenourea. wikipedia.org

Detailed crystallographic studies on various derivatives provide further understanding of the structural landscape of these molecules. The data obtained from these studies, including unit cell parameters, space group, and key bond lengths and angles, are crucial for structure-activity relationship studies and for the rational design of new compounds with specific properties.

Below are interactive data tables summarizing the crystallographic data for representative derivatives of selenourea, which serve as structural models for this compound derivatives.

| Parameter | Value |

|---|

These crystallographic data provide a foundational understanding of the solid-state structures of this compound derivatives, offering insights into their molecular geometry and packing arrangements.

Future Research Directions and Emerging Paradigms in Carbamimidoselenoic Acid Chemistry

Development of Novel Green Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of organoselenium compounds. Future research in the field of carbamimidoselenoic acid will likely prioritize the development of environmentally benign synthetic methods that minimize waste and avoid hazardous reagents.

Key areas of focus are expected to include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

Catalytic Methods: Employing catalytic systems, including biocatalysts, to improve reaction efficiency and reduce energy consumption.

Alternative Solvents: Utilizing greener solvents such as water, supercritical fluids, or ionic liquids to replace volatile organic compounds.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Impact |

| Prevention | Designing synthetic pathways that generate minimal byproducts. | Reduced waste and purification costs. |

| Atom Economy | Utilizing addition reactions and other atom-economical transformations. | Increased efficiency and resource conservation. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic selenium reagents and solvents. | Improved safety for researchers and reduced environmental impact. |

| Designing Safer Chemicals | Modifying the structure of this compound derivatives to reduce inherent toxicity. | Enhanced biocompatibility for potential biological applications. |

| Safer Solvents and Auxiliaries | Employing water or other benign solvents in synthetic protocols. | Reduced environmental pollution and health risks. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. | Lower energy consumption and operational costs. |

| Use of Renewable Feedstocks | Exploring bio-derived sources for the carbon and nitrogen backbone. | Increased sustainability of the chemical process. |

| Reduce Derivatives | Minimizing the use of protecting groups to shorten synthetic sequences. | Streamlined synthesis and reduced waste generation. |

| Catalysis | Implementing catalytic amounts of reagents instead of stoichiometric quantities. | Higher reaction rates and improved selectivity. |

Exploration of Underutilized Reactivity Modes

While the fundamental reactivity of the selenourea (B1239437) moiety is understood, there remain untapped opportunities to explore more nuanced and underutilized reaction pathways of this compound. Future investigations will likely delve into its potential in novel chemical transformations.

Potential areas of exploration include:

Asymmetric Catalysis: Designing chiral this compound derivatives that can act as organocatalysts in stereoselective reactions.

Redox Chemistry: Harnessing the redox properties of the selenium center in catalytic cycles for oxidation or reduction reactions.

Coordination Chemistry: Investigating the coordination of this compound to various metal centers to create novel catalysts or functional materials.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. In the context of this compound, these computational tools can accelerate discovery and optimization processes. researchgate.net

Applications of ML and AI could include:

Reaction Prediction: Developing algorithms to predict the outcomes of reactions involving this compound, including identifying potential side products and optimizing reaction conditions. researchgate.net

Property Prediction: Using computational models to forecast the physicochemical and biological properties of novel this compound derivatives, guiding the synthesis of compounds with desired characteristics.

De Novo Design: Employing generative models to design new this compound-based molecules with specific target properties.

| AI/ML Application | Description | Potential Advancement for this compound |

| Predictive Reaction Modeling | Training algorithms on existing reaction data to predict the products and yields of new transformations. | Faster identification of successful synthetic routes and conditions. |

| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate the chemical structure of derivatives with their biological activity. | Rational design of more potent and selective compounds for therapeutic or agrochemical applications. |

| Materials Discovery | Using machine learning to screen virtual libraries of this compound-based structures for desired material properties. | Accelerated discovery of new materials for electronics, catalysis, or sensing. |

| Retrosynthesis Planning | Developing AI tools to propose efficient synthetic pathways for complex target molecules containing the this compound scaffold. | Streamlining the synthesis of novel and intricate chemical structures. |

Design of Next-Generation this compound-Based Molecular Systems

Building on a deeper understanding of its synthesis and reactivity, future research will focus on the rational design of advanced molecular systems incorporating the this compound functional group.

Promising directions for the design of such systems include:

Supramolecular Assemblies: Utilizing the hydrogen bonding and coordination capabilities of this compound to construct self-assembling materials with unique architectures and functions.

Smart Materials: Developing polymers and other materials containing this compound that respond to external stimuli such as light, pH, or redox changes.

Bioconjugates: Covalently attaching this compound derivatives to biomolecules like proteins or nucleic acids to create probes for biological imaging or therapeutic agents.

Metal-Organic Frameworks (MOFs): Using this compound as a ligand for the construction of porous MOFs with potential applications in gas storage, separation, and catalysis.

The continued exploration of these future research directions will undoubtedly unlock the full potential of this compound chemistry, paving the way for new discoveries and innovative applications across various scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.